Dihydrodiol-Ibrutinib

説明

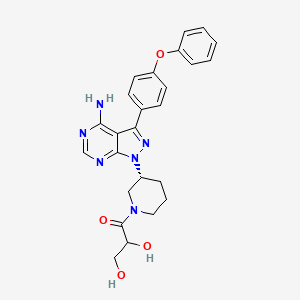

Structure

3D Structure

特性

IUPAC Name |

1-[(3R)-3-[4-amino-3-(4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]-2,3-dihydroxypropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4/c26-23-21-22(16-8-10-19(11-9-16)35-18-6-2-1-3-7-18)29-31(24(21)28-15-27-23)17-5-4-12-30(13-17)25(34)20(33)14-32/h1-3,6-11,15,17,20,32-33H,4-5,12-14H2,(H2,26,27,28)/t17-,20?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWKPMPRXJGMTKQ-DIAVIDTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](CN(C1)C(=O)C(CO)O)N2C3=NC=NC(=C3C(=N2)C4=CC=C(C=C4)OC5=CC=CC=C5)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1654820-87-7 | |

| Record name | Ibrutinib metabolite M37 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1654820877 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PCI-45227 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/29446230GA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Metabolic Journey of Ibrutinib: A Technical Guide to the Formation of Dihydrodiol-Ibrutinib

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the metabolic pathway leading to the formation of Dihydrodiol-Ibrutinib, a primary and pharmacologically active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). This document provides a comprehensive overview of the enzymatic processes, quantitative data from in vitro and in vivo studies, detailed experimental protocols, and visual representations of the metabolic and experimental workflows.

Introduction to Ibrutinib Metabolism

Ibrutinib, a potent covalent inhibitor of BTK, has revolutionized the treatment of various B-cell malignancies.[1] Its efficacy and safety profile are significantly influenced by its metabolic fate in the body. The primary route of Ibrutinib metabolism is hepatic, mediated by the cytochrome P450 (CYP) enzyme system.[2] This leads to the formation of several metabolites, with this compound (also known as M37 or PCI-45227) being one of the most prominent.[3] While this compound exhibits approximately 15-fold lower inhibitory activity against BTK compared to the parent drug, its plasma concentrations can be comparable to or even higher than Ibrutinib, underscoring its importance in the overall pharmacological profile of the drug.[2]

The Metabolic Pathway: From Ibrutinib to this compound

The transformation of Ibrutinib to its dihydrodiol metabolite is a two-step enzymatic process primarily occurring in the liver.

Step 1: Epoxidation by Cytochrome P450 3A4 (CYP3A4)

The initial and rate-limiting step is the epoxidation of the ethylene (B1197577) group on the acryloyl moiety of Ibrutinib.[3] This reaction is predominantly catalyzed by CYP3A4, a major drug-metabolizing enzyme in humans.[2][4] To a lesser extent, CYP2D6 may also contribute to Ibrutinib metabolism.[4] The product of this reaction is a reactive epoxide intermediate.

Step 2: Hydrolysis by Epoxide Hydrolase

The unstable epoxide intermediate is subsequently hydrolyzed by epoxide hydrolase enzymes to form the more stable this compound.[3] This enzymatic hydration breaks the epoxide ring, adding a hydroxyl group to each of the adjacent carbon atoms, resulting in the final dihydrodiol metabolite.

Below is a diagram illustrating this metabolic pathway:

Quantitative Analysis of Ibrutinib and this compound

The plasma concentrations of Ibrutinib and this compound exhibit significant inter- and intra-individual variability. The tables below summarize key quantitative data from published studies.

Table 1: Plasma Concentrations of Ibrutinib and this compound in Patients

| Analyte | Concentration Range (ng/mL) | Study Population | Notes |

| Ibrutinib | 0.400 - 200 | Patients with B-cell malignancies | Linear range for LC-MS/MS quantification.[5] |

| This compound | 0.400 - 200 | Patients with B-cell malignancies | Linear range for LC-MS/MS quantification.[5] |

| Ibrutinib | 0.200 - 800 | Patients with lymphoid malignancies | Validated curve range for LC-MS/MS.[1] |

| This compound | 0.500 - 500 | Patients with lymphoid malignancies | Validated curve range for LC-MS/MS.[1] |

Table 2: In Vitro Metabolism Data

| Parameter | Value | Experimental System |

| Ibrutinib Concentration | 5 µM | Human Liver Microsomes |

| Incubation Time | 20 min | Human Liver Microsomes |

| Protein Concentration | 0.05 mg/mL | Human Liver Microsomes |

| Ibrutinib Concentration | 1 µM | Human Liver Microsomes |

| Incubation Time | Up to 45 min | Human Liver Microsomes |

| Protein Concentration | 0.05 mg/mL | Human Liver Microsomes |

| Ibrutinib Concentration | 5 µM | Human Hepatocytes |

| Incubation Time | Up to 30 min | Human Hepatocytes |

| Cell Density | 0.5 x 10^6 viable cells/mL | Human Hepatocytes |

Note: Specific enzyme kinetic parameters (Km and Vmax) for the CYP3A4-mediated epoxidation of Ibrutinib and its subsequent hydrolysis by epoxide hydrolase in human systems were not available in the reviewed literature.

Experimental Protocols

This section details the methodologies for key experiments used to study the metabolism of Ibrutinib to this compound.

In Vitro Metabolism of Ibrutinib in Human Liver Microsomes

This protocol is designed to assess the formation of this compound from Ibrutinib using human liver microsomes.

Materials:

-

Ibrutinib

-

Human Liver Microsomes (HLM)

-

Potassium Phosphate (B84403) Buffer (100 mM, pH 7.4)

-

NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Acetonitrile (B52724) (ACN)

-

Internal Standard (e.g., Ibrutinib-d5)

-

LC-MS/MS system

Procedure:

-

Prepare a stock solution of Ibrutinib in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine human liver microsomes (final protein concentration of 0.05 mg/mL) and potassium phosphate buffer.

-

Add the Ibrutinib stock solution to the microsomal suspension to achieve the desired final concentration (e.g., 1 µM or 5 µM). Ensure the final organic solvent concentration is less than 1%.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 2, 5, 10, 15, 20, 30, and 45 minutes).

-

Terminate the reaction by adding ice-cold acetonitrile containing the internal standard.

-

Vortex the samples and centrifuge to pellet the protein.

-

Transfer the supernatant for LC-MS/MS analysis.

Quantification of Ibrutinib and this compound by LC-MS/MS

This protocol outlines a general method for the simultaneous quantification of Ibrutinib and this compound in plasma or in vitro samples.

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma or in vitro sample, add 200 µL of acetonitrile containing the internal standard (e.g., Ibrutinib-d5).

-

Vortex the mixture for 10 minutes.

-

Centrifuge at 16,000 rpm for 15 minutes.

-

Transfer the supernatant to a new tube and evaporate to dryness.

-

Reconstitute the residue in a suitable mobile phase for injection.

LC-MS/MS Parameters:

-

Column: ACQUITY UPLC HSS T3 column (2.1×50 mm, 1.8 μm) or equivalent.[5]

-

Mobile Phase A: 10 mM Ammonium formate (B1220265) with 0.1% formic acid in water.[5]

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.[5]

-

Gradient: A suitable gradient to separate Ibrutinib and this compound.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MRM Transitions:

Below is a diagram of a typical experimental workflow for in vitro metabolism studies.

Conclusion

The metabolic conversion of Ibrutinib to this compound is a critical pathway influencing the drug's overall disposition and pharmacological effect. This process, primarily driven by CYP3A4-mediated epoxidation followed by epoxide hydrolase-catalyzed hydrolysis, highlights the importance of understanding the function of these enzymes in predicting drug-drug interactions and inter-individual variability in patient response. The provided experimental protocols offer a framework for further investigation into the nuances of Ibrutinib metabolism, which is essential for the continued optimization of its therapeutic use. Further research is warranted to determine the specific enzyme kinetics of this pathway in human systems to refine pharmacokinetic models and personalize dosing strategies.

References

- 1. Simultaneous Determination of Ibrutinib, Dihydroxydiol Ibrutinib, and Zanubrutinib in Human Plasma by Liquid Chromatography-Mass Spectrometry/Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacogenetic Biomarkers of Ibrutinib Response and Toxicity in Chronic Lymphocytic Leukemia: Insights from an Observational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simultaneous Determination of Orelabrutinib, Zanubrutinib, Ibrutinib and Its Active Metabolite in Human Plasma Using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of CYP3A4 in Dihydrodiol-Ibrutinib Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ibrutinib (B1684441), a first-in-class Bruton's tyrosine kinase (BTK) inhibitor, has revolutionized the treatment of various B-cell malignancies. Its clinical efficacy is intrinsically linked to its pharmacokinetic profile, which is predominantly governed by metabolic clearance. This technical guide delves into the pivotal role of Cytochrome P450 3A4 (CYP3A4) in the formation of dihydrodiol-ibrutinib, a major metabolite, providing a comprehensive overview of the underlying mechanisms, quantitative data, experimental methodologies, and clinical implications.

The Metabolic Fate of Ibrutinib: A Focus on Dihydrodiol Formation

Ibrutinib undergoes extensive metabolism, with CYP3A4 being the principal enzyme responsible for its oxidative clearance.[1][2][3] A primary metabolic pathway involves the formation of the dihydrodiol metabolite, also known as M37 or PCI-45227.[4][5] This process is a two-step reaction initiated by CYP3A4-mediated epoxidation of the ethylene (B1197577) group on the acryloyl moiety of ibrutinib, followed by hydrolysis to the corresponding dihydrodiol.[4][6] This metabolite has been shown to have approximately 15 times lower inhibitory activity towards BTK compared to the parent drug, ibrutinib.[2][3]

While CYP3A4 is the major contributor, a minor role for CYP2D6 in ibrutinib metabolism has also been suggested.[1] It is also important to note that alternative metabolic pathways, such as glutathione (B108866) conjugation, can become more prominent, especially in situations where CYP3A4 activity is compromised, for instance, through co-administration of potent CYP3A4 inhibitors.[1][7]

Quantitative Insights into CYP3A4-Mediated this compound Formation

The kinetics of CYP3A4-mediated metabolism of ibrutinib to its dihydrodiol metabolite have been investigated in vitro. Understanding these kinetic parameters is crucial for predicting drug-drug interactions and inter-individual variability in ibrutinib exposure.

| Parameter | Value | Enzyme Source | Notes |

| K_m_ (Michaelis Constant) | 11.95 µM | Recombinant wild-type CYP3A4 | Represents the substrate concentration at which the reaction rate is half of V_max_.[1] |

| V_max_ (Maximum Reaction Velocity) | Not explicitly reported | - | Further studies are needed to determine the precise V_max_ value. |

| Intrinsic Clearance (V_max_/K_m_) | Varies significantly | 22 CYP3A4 protein variants | Five variants showed increased intrinsic clearance, while nine variants displayed decreased enzymatic activities compared to wild-type CYP3A4.[8][9] |

Experimental Protocols for Studying Ibrutinib Metabolism

The investigation of CYP3A4's role in this compound formation relies on robust in vitro and analytical methodologies.

In Vitro Metabolism Assay using Human Liver Microsomes (HLM)

This assay is a standard method to assess the metabolic stability and profile of a drug candidate.

Materials:

-

Ibrutinib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Potassium phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for reaction termination)

-

Internal standard (e.g., deuterated ibrutinib)

Procedure:

-

Preparation of Incubation Mixture: Prepare a reaction mixture containing HLMs (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.

-

Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.

-

Initiation of Reaction: Add ibrutinib (at various concentrations to determine kinetics) to the pre-incubated mixture.

-

Start Metabolism: Initiate the metabolic reaction by adding the NADPH regenerating system.

-

Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the terminated reaction mixture to pellet the protein.

-

Analysis: Collect the supernatant for analysis by LC-MS/MS.

Analysis of Ibrutinib and this compound by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of drugs and their metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole)

Chromatographic Conditions (Typical):

-

Column: A reverse-phase C18 column.

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with 0.1% formic acid) and an organic phase (e.g., acetonitrile with 0.1% formic acid).

-

Flow Rate: Appropriate for the column dimensions.

-

Injection Volume: Typically 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for ibrutinib, this compound, and the internal standard are monitored for quantification.

Visualizing the Metabolic Pathway and Experimental Workflow

Metabolic Pathway of Ibrutinib to this compound

Caption: CYP3A4-mediated metabolism of ibrutinib.

Experimental Workflow for In Vitro Metabolism Study

Caption: In vitro ibrutinib metabolism workflow.

Clinical Relevance of CYP3A4-Mediated Ibrutinib Metabolism

Caption: Impact of CYP3A4 modulation on ibrutinib exposure.

Conclusion and Future Directions

CYP3A4 plays a critical and quantifiable role in the metabolic clearance of ibrutinib, primarily through the formation of the less active dihydrodiol metabolite. The significant impact of CYP3A4 activity on ibrutinib exposure underscores the importance of considering potential drug-drug interactions and genetic polymorphisms in this enzyme during clinical practice. Further research to fully characterize the kinetics of dihydrodiol formation, including the determination of Vmax values, and to elucidate the clinical consequences of altered metabolism by various CYP3A4 genetic variants is warranted. A deeper understanding of these factors will contribute to the optimization of ibrutinib therapy, maximizing its efficacy while minimizing the risk of adverse events.

References

- 1. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2024.sci-hub.se [2024.sci-hub.se]

- 3. Effect of CYP3A perpetrators on ibrutinib exposure in healthy participants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. pmda.go.jp [pmda.go.jp]

- 7. d-nb.info [d-nb.info]

- 8. Functional Characterization of 22 CYP3A4 Protein Variants to Metabolize Ibrutinib In Vitro [pubmed.ncbi.nlm.nih.gov]

- 9. ovid.com [ovid.com]

Discovery and Initial Characterization of PCI-45227: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PCI-45227, also known as dihydrodiol-ibrutinib or M37, is the principal active metabolite of the groundbreaking Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib (B1684441). As a key component in the pharmacokinetic profile of Ibrutinib, a thorough understanding of PCI-45227's discovery, formation, and initial characterization is critical for researchers and professionals in the field of drug development. This technical guide provides a comprehensive summary of the available data on PCI-45227, including its mechanism of action, quantitative data, and the experimental methodologies used for its characterization.

Discovery and Formation

PCI-45227 was identified during the preclinical development and metabolism studies of its parent compound, Ibrutinib (formerly known as PCI-32765). The primary route of Ibrutinib metabolism occurs in the liver, mediated predominantly by the cytochrome P450 enzyme CYP3A4, and to a lesser extent, CYP3A5.[1][2] The formation of PCI-45227 involves a two-step process:

-

Epoxidation: The ethylene (B1197577) group on the acryloyl moiety of Ibrutinib is first epoxidized.

-

Hydrolysis: The resulting epoxide is then hydrolyzed to form the dihydrodiol metabolite, PCI-45227.[3]

This metabolic pathway is a significant contributor to the clearance of Ibrutinib.

Initial Characterization and Biological Activity

The initial characterization of PCI-45227 focused on its primary pharmacological activity: the inhibition of Bruton's tyrosine kinase (BTK).

Mechanism of Action

Like its parent drug, Ibrutinib, PCI-45227 is an inhibitor of BTK, a crucial signaling molecule in the B-cell antigen receptor (BCR) and cytokine receptor pathways. By inhibiting BTK, PCI-45227 disrupts the downstream signaling necessary for B-cell trafficking, chemotaxis, and adhesion.[4]

Quantitative Analysis of BTK Inhibition

In vitro studies have demonstrated that PCI-45227 is a less potent inhibitor of BTK compared to Ibrutinib. Quantitative assays revealed that the inhibitory activity of PCI-45227 towards BTK is approximately 15 times lower than that of Ibrutinib.[4][5]

Data Presentation

The following tables summarize the key quantitative data available for PCI-45227.

| Parameter | Value | Reference(s) |

| Synonyms | This compound, M37 | [1][3] |

| Primary Metabolizing Enzyme | Cytochrome P450 3A4/5 | [1][2] |

| Mechanism of Action | Inhibition of Bruton's Tyrosine Kinase (BTK) | [4] |

| Relative BTK Inhibition | ~15-fold lower than Ibrutinib | [4][5] |

Table 1: Summary of PCI-45227 Characteristics

| Parameter | Method | Matrix | Concentration Range Validated (ng/mL) | Reference(s) |

| Quantification of PCI-45227 | LC-MS/MS | Rat Plasma | 0.76 - 194.33 | [6] |

| Simultaneous Quantification with Ibrutinib | LC-MS/MS | Human Plasma | Not specified in provided abstracts |

Table 2: Analytical Methods for Quantification

Experimental Protocols

Detailed experimental protocols for the initial discovery and characterization of PCI-45227 are not fully available in the public domain. However, based on standard practices in drug metabolism and kinase inhibitor profiling, the following methodologies are representative of the likely experimental workflows.

In Vitro Metabolism for Metabolite Identification

-

Objective: To identify the metabolites of Ibrutinib formed by liver enzymes.

-

Methodology:

-

Incubation: Ibrutinib is incubated with human liver microsomes, which contain a high concentration of CYP enzymes. The incubation mixture typically includes a NADPH-regenerating system to support CYP activity.

-

Sample Preparation: Following incubation, the reaction is quenched, and the proteins are precipitated. The supernatant, containing the parent drug and its metabolites, is then collected.

-

Analysis: The prepared samples are analyzed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to separate and identify the metabolites based on their mass-to-charge ratio and fragmentation patterns.

-

Bruton's Tyrosine Kinase (BTK) Inhibition Assay

-

Objective: To determine the inhibitory potency of PCI-45227 against BTK.

-

Methodology:

-

Assay Components: A typical in vitro kinase assay includes recombinant human BTK enzyme, a suitable substrate (e.g., a peptide with a tyrosine residue), and ATP.

-

Inhibition: The assay is performed in the presence of varying concentrations of the inhibitor (PCI-45227 or Ibrutinib).

-

Detection: The kinase activity is measured by quantifying the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (32P-ATP) or non-radioactive methods like fluorescence polarization or luminescence-based assays that detect ADP formation.

-

Data Analysis: The IC50 value, representing the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

-

Mandatory Visualizations

Signaling Pathway

Caption: B-Cell Receptor signaling pathway and the inhibitory action of Ibrutinib and PCI-45227 on BTK.

Experimental Workflow

Caption: General experimental workflow for the identification and initial characterization of PCI-45227.

References

- 1. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 3. go.drugbank.com [go.drugbank.com]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. Imbruvica (Ibrutinib Capsules): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 6. researchgate.net [researchgate.net]

The Biological Activity of Ibrutinib's Main Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibrutinib (B1684441) is a first-in-class, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK).[1] By forming a covalent bond with a cysteine residue (Cys-481) in the BTK active site, ibrutinib effectively and irreversibly inhibits its kinase activity.[2][3] This mechanism disrupts the B-cell receptor (BCR) signaling pathway, which is a critical driver for the proliferation, survival, and trafficking of malignant B-cells.[1][4] Consequently, ibrutinib has become a cornerstone therapy for various B-cell malignancies, including chronic lymphocytic leukemia (CLL) and mantle cell lymphoma (MCL).[5]

Ibrutinib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites.[2][6][7] Understanding the biological activity of these metabolites is crucial for a comprehensive assessment of the drug's overall pharmacodynamic profile, potential for off-target effects, and the clinical implications of metabolic drug-drug interactions. This guide provides an in-depth examination of the main metabolites of ibrutinib, focusing on their formation, biological activity, and the experimental methodologies used for their characterization.

Metabolism of Ibrutinib

Ibrutinib is metabolized in the liver via three primary pathways, resulting in several key metabolites.[2] The most significant of these is the dihydrodiol metabolite, PCI-45227 (also known as M37), which is recognized as the principal active metabolite.[7] Its formation proceeds through an epoxidation of the ethylene (B1197577) on the acryloyl moiety, followed by hydrolysis.[7] Other major metabolic routes include the hydroxylation of the phenyl group and the opening of the piperidine (B6355638) ring, which leads to the formation of metabolites M34 and M25.[2][7]

Caption: Metabolic pathways of Ibrutinib.

Biological Activity of Main Metabolites

The primary focus of metabolic activity studies has been on PCI-45227 (M37), due to its significant circulating plasma concentrations and retention of biological activity.

Kinase Inhibitory Activity

PCI-45227 is an active metabolite that also inhibits BTK, albeit with reduced potency compared to the parent drug. Multiple sources indicate that the dihydrodiol metabolite has an inhibitory activity towards BTK that is approximately 15 times lower than that of ibrutinib.[2][8][9] While metabolites M34 and M25 are also major metabolic products, PCI-45227 is considered the primary active metabolite.[7]

| Compound | Target | IC₅₀ (nM) | Relative Potency vs. Ibrutinib |

| Ibrutinib | BTK | ~0.5[1][10] | 1x |

| PCI-45227 (M37) | BTK | ~7.5 (estimated) | ~1/15x[2][8][9] |

Table 1: Comparative BTK Inhibitory Potency.

Effect on B-Cell Receptor (BCR) Signaling

Like its parent compound, PCI-45227 inhibits the BCR signaling cascade by targeting BTK. The binding of an antigen to the BCR initiates a signaling cascade involving the phosphorylation and activation of several kinases, including LYN, SYK, and critically, BTK.[11][12] Activated BTK then phosphorylates and activates downstream effectors like phospholipase C gamma 2 (PLCγ2), leading to calcium mobilization and the activation of transcription factors such as NF-κB, which promote B-cell survival and proliferation.[3][11] By inhibiting BTK, both ibrutinib and PCI-45227 block these crucial downstream signals.[4]

Caption: B-Cell Receptor (BCR) signaling pathway and point of inhibition.

Experimental Protocols

Characterization of ibrutinib metabolites requires a combination of in vitro metabolism studies and analytical techniques to quantify their formation and activity.

Protocol 1: In Vitro Metabolite Formation in Human Liver Microsomes

This protocol is adapted from methodologies used to assess CYP-mediated metabolism.[7][13]

Objective: To determine the formation of ibrutinib metabolites by human liver microsomes (HLMs).

Materials:

-

Ibrutinib

-

Pooled Human Liver Microsomes (HLMs)

-

NADPH-generating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile (B52724) (for quenching)

-

Internal standard (e.g., d5-ibrutinib)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing phosphate buffer, HLMs (e.g., 0.05 mg protein/mL), and ibrutinib (e.g., 5 µM).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH-generating system.

-

Incubate at 37°C for a defined period (e.g., 20 minutes). A time-course experiment should be performed initially to ensure linearity of metabolite formation.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Centrifuge the samples to precipitate proteins (e.g., 14,000 x g for 10 minutes).

-

Transfer the supernatant to an analysis vial.

-

Analyze the samples using a validated LC-MS/MS method to quantify the formation of metabolites M37, M34, and M25.

Caption: Workflow for in-vitro metabolite formation assay.

Protocol 2: Biochemical BTK Kinase Inhibition Assay

This protocol outlines a general procedure for determining the IC₅₀ value of a compound against BTK using a luminescence-based kinase assay that measures ADP production.[14][15]

Objective: To quantify the inhibitory activity (IC₅₀) of ibrutinib metabolites against the BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase substrate (e.g., a generic tyrosine kinase substrate peptide)

-

ATP

-

Test compounds (Ibrutinib, PCI-45227) serially diluted

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, BSA, DTT)

-

ADP-Glo™ Kinase Assay kit (or similar technology)

-

Multi-well plates (e.g., 384-well)

-

Luminometer

Procedure:

-

Add 1 µL of serially diluted test compound or vehicle (DMSO) to the wells of a 384-well plate.

-

Add 2 µL of BTK enzyme diluted in kinase buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture. The ATP concentration should be at or near its Km for the enzyme.

-

Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and measure the amount of ADP produced by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature. This step depletes the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction. Incubate for 30 minutes at room temperature.

-

Read the luminescence on a plate reader.

-

Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a four-parameter dose-response curve.

Conclusion

The metabolism of ibrutinib leads to the formation of several metabolites, with the dihydrodiol metabolite PCI-45227 (M37) being the primary active species. While its potency against BTK is reduced approximately 15-fold compared to the parent drug, its significant systemic exposure means it likely contributes to the overall clinical efficacy and pharmacodynamic effect of ibrutinib therapy. The less active or inactive metabolites, such as M34 and M25, are primarily involved in the drug's clearance. A thorough understanding of the formation and activity of these metabolites, gained through robust in vitro and analytical methodologies, is essential for predicting drug-drug interactions, understanding inter-patient variability, and optimizing therapeutic strategies.

References

- 1. Ibrutinib: a first in class covalent inhibitor of Bruton’s tyrosine kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of Ibrutinib? [synapse.patsnap.com]

- 4. Ibrutinib for CLL: Mechanism of action and clinical considerations [lymphomahub.com]

- 5. m.youtube.com [m.youtube.com]

- 6. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]

- 10. adooq.com [adooq.com]

- 11. researchgate.net [researchgate.net]

- 12. B-cell receptor - Wikipedia [en.wikipedia.org]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

- 15. promega.com [promega.com]

Dihydrodiol-Ibrutinib: A Technical Analysis of its Contribution to Overall Drug Efficacy

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the role of dihydrodiol-ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor ibrutinib (B1684441), in the overall efficacy of the drug. Through a detailed examination of its biochemical activity, pharmacokinetic profile, and the experimental methodologies used for its characterization, this document provides a comprehensive resource for professionals in the field of drug development and cancer research.

Executive Summary

Ibrutinib, a potent and irreversible inhibitor of BTK, has revolutionized the treatment of various B-cell malignancies. Following oral administration, ibrutinib undergoes extensive metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. This process yields several metabolites, with the most significant being a dihydrodiol derivative, known as PCI-45227. While pharmacologically active, this compound exhibits a considerably lower inhibitory potency against BTK compared to its parent compound. This guide will dissect the quantitative differences in their activity and discuss the implications for the overall therapeutic effect of ibrutinib.

Comparative Efficacy of Ibrutinib and this compound

The central finding in the pharmacological assessment of this compound is its reduced activity against its molecular target, BTK. Multiple sources indicate that the inhibitory activity of this compound is approximately 15 times lower than that of ibrutinib.[1][2] This substantial difference in potency is a critical factor in understanding the overall pharmacological profile of ibrutinib.

Table 1: Comparative Biochemical Activity against Bruton's Tyrosine Kinase (BTK)

| Compound | Target | IC50 (in vitro, approximate) | Relative Potency | Key Characteristics |

| Ibrutinib | BTK | ~0.5 nM | 1x | Irreversible covalent inhibitor |

| This compound (PCI-45227) | BTK | ~7.5 nM | ~1/15x | Active metabolite with reduced potency |

Note: The IC50 values are approximations derived from the consistently reported 15-fold difference in activity. The exact values can vary depending on the specific assay conditions.

Pharmacokinetic Profile

Despite its lower potency, the contribution of this compound to the overall clinical effect cannot be entirely dismissed without considering its pharmacokinetic properties.

Table 2: Key Pharmacokinetic Parameters of Ibrutinib and this compound

| Parameter | Ibrutinib | This compound (PCI-45227) |

| Primary Metabolizing Enzyme | CYP3A4/5 | - |

| Mean Metabolite to Parent Ratio (at steady state) | - | 1.0 to 2.8 |

The steady-state concentrations of this compound in plasma can be comparable to or even exceed those of the parent drug.[1] However, given its significantly lower inhibitory activity, the overall contribution of the metabolite to the total BTK inhibition is considered to be substantially less than that of ibrutinib itself.

Experimental Protocols

The determination of the inhibitory activity of ibrutinib and its metabolites relies on robust in vitro kinase assays. Below is a detailed methodology representative of the key experiments cited for determining the half-maximal inhibitory concentration (IC50) against BTK.

In Vitro BTK Kinase Inhibition Assay Protocol

Objective: To determine and compare the IC50 values of ibrutinib and this compound against recombinant human BTK enzyme.

Materials:

-

Recombinant human BTK enzyme

-

Kinase buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)

-

ATP (Adenosine triphosphate)

-

Substrate (e.g., a poly-peptide or a specific biotinylated peptide substrate)

-

Ibrutinib and this compound stock solutions (in DMSO)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, HTRF® Kinase Assay)

-

Microplates (e.g., 384-well white plates)

-

Plate reader capable of luminescence or fluorescence detection

Procedure:

-

Compound Preparation: A serial dilution of ibrutinib and this compound is prepared in DMSO to create a range of concentrations for IC50 determination. A DMSO-only control is included.

-

Reaction Setup: The kinase reaction is set up in the microplate wells. The typical order of addition is:

-

Kinase buffer

-

Test compound (ibrutinib or this compound) or DMSO control

-

Recombinant BTK enzyme

-

The mixture is pre-incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for compound binding to the enzyme.

-

-

Initiation of Kinase Reaction: The reaction is initiated by the addition of a mixture of ATP and the kinase substrate. The final ATP concentration is typically at or near the Km value for BTK.

-

Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). The incubation time is optimized to ensure the reaction is in the linear range.

-

Reaction Termination and Detection:

-

The kinase reaction is stopped by the addition of a detection reagent.

-

The detection reagent measures the amount of ADP produced (in the case of ADP-Glo™) or the degree of substrate phosphorylation. The signal generated is proportional to the kinase activity.

-

-

Data Analysis:

-

The raw data (luminescence or fluorescence intensity) is collected using a plate reader.

-

The percentage of inhibition for each compound concentration is calculated relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a four-parameter logistic equation.

-

Visualizations

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

The dihydrodiol metabolite of ibrutinib (PCI-45227) is a pharmacologically active molecule that contributes to the overall profile of the drug. However, its significantly lower potency in inhibiting BTK, approximately 15 times less than the parent compound, indicates that ibrutinib itself is the primary driver of the therapeutic efficacy observed in patients. While the metabolite circulates at notable concentrations, its contribution to BTK inhibition is modest. A thorough understanding of the distinct pharmacological properties of both ibrutinib and its metabolites is essential for the continued development and optimization of BTK-targeted therapies. The experimental protocols and data presented in this guide provide a foundational understanding for researchers and clinicians working in this critical area of oncology.

References

Unraveling the Off-Target Profile of Dihydrodiol-Ibrutinib: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the current understanding of the off-target effects of Dihydrodiol-Ibrutinib, the primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib. This document is intended for researchers, scientists, and drug development professionals engaged in the fields of oncology, pharmacology, and toxicology.

Introduction

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase, a critical component of the B-cell receptor signaling pathway. While highly effective in the treatment of various B-cell malignancies, Ibrutinib is associated with a range of adverse effects, many of which are attributed to its inhibition of unintended kinase targets. As this compound is a major circulating metabolite, a thorough understanding of its off-target activity is crucial for a complete safety and efficacy assessment. This guide synthesizes the available quantitative data, details relevant experimental methodologies, and visualizes key pathways and workflows to facilitate a deeper understanding of this compound's pharmacological profile.

Quantitative Analysis of Kinase Inhibition

It is hypothesized that the off-target profile of this compound may contribute to some of the observed adverse events associated with Ibrutinib treatment. For instance, clinical exposure to this compound has been linked to the occurrence of hypertension[2].

Table 1: Comparative Kinase Inhibition Profile of Ibrutinib

| Kinase Target | IC50 (nM) | Kinase Family | Associated Adverse Effect(s) |

| BTK | 0.5 | TEC Family | On-target |

| BLK | 0.8 | SRC Family | - |

| BMX | 1.0 | TEC Family | - |

| CSK | 2.3 | C-terminal Src Kinase | Atrial Fibrillation[3][4][5] |

| FGR | 1.5 | SRC Family | - |

| HCK | 3.1 | SRC Family | - |

| ITK | 2.1 | TEC Family | - |

| TEC | 3.6 | TEC Family | - |

| TXK | 1.2 | TEC Family | - |

| EGFR | 5.6 | EGFR Family | Diarrhea, Rash |

| ERBB2 (HER2) | 9.4 | EGFR Family | Cardiotoxicity |

| ERBB4 (HER4) | 3.0 | EGFR Family | - |

| JAK3 | 16.1 | JAK Family | - |

Note: Data for Ibrutinib is compiled from various sources. The off-target effects of this compound are still under investigation, and this table serves as a reference for potential interactions.

Signaling Pathways and Experimental Workflows

To elucidate the mechanisms behind off-target effects, it is essential to visualize the involved signaling pathways and the experimental procedures used to study them.

Ibrutinib Metabolism and Formation of this compound

Ibrutinib is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, leading to the formation of several metabolites, with this compound being a major active metabolite.

Ibrutinib Metabolism Workflow

Off-Target Kinase Inhibition Leading to Cardiotoxicity

A significant off-target effect of Ibrutinib is cardiotoxicity, particularly atrial fibrillation, which has been linked to the inhibition of C-terminal Src Kinase (CSK). While the direct role of this compound in this process is yet to be fully elucidated, understanding the pathway for the parent drug is critical.

CSK Inhibition Pathway in Cardiotoxicity

General Experimental Workflow for Kinase Inhibition Profiling

The following diagram illustrates a typical workflow for determining the inhibitory activity of a compound, such as this compound, against a panel of kinases.

Kinase Inhibition Profiling Workflow

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. This section provides protocols for key experiments relevant to the study of this compound's off-target effects.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This protocol describes a common method for quantifying the inhibitory activity of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., EGFR, SRC, CSK)

-

Kinase-specific substrate

-

This compound (or other test compounds)

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Plate-reading luminometer

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute the compound in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Kinase Reaction Setup:

-

Add 5 µL of the diluted test compound or vehicle control (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 2.5 µL of 4x kinase solution (containing the purified kinase in kinase assay buffer) to each well.

-

Add 2.5 µL of 4x substrate/ATP mixture (containing the kinase-specific substrate and ATP in kinase assay buffer) to each well to initiate the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

-

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Reaction Termination and ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.

-

ADP to ATP Conversion and Signal Detection: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction to ATP and contains luciferase and luciferin (B1168401) to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis:

-

Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

-

Quantification of Ibrutinib and this compound in Plasma by LC-MS/MS

This protocol outlines a general procedure for the simultaneous quantification of Ibrutinib and its dihydrodiol metabolite in plasma samples.

Materials:

-

Human plasma samples

-

Ibrutinib and this compound analytical standards

-

Ibrutinib-d5 (or other suitable internal standard)

-

Acetonitrile (ACN)

-

Formic acid

-

Water, LC-MS grade

-

Protein precipitation plates or microcentrifuge tubes

-

LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Sample Preparation (Protein Precipitation):

-

To 50 µL of plasma sample in a microcentrifuge tube, add 150 µL of ACN containing the internal standard (e.g., Ibrutinib-d5).

-

Vortex the mixture for 1 minute to precipitate proteins.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube or 96-well plate for analysis.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC):

-

Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient program to separate Ibrutinib, this compound, and the internal standard.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry (MS/MS):

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Ibrutinib: e.g., m/z 441.2 → 304.2

-

This compound: e.g., m/z 475.2 → 304.2

-

Ibrutinib-d5: e.g., m/z 446.2 → 309.2

-

-

-

-

Data Analysis:

-

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Quantify the concentrations of Ibrutinib and this compound in the plasma samples by interpolating their peak area ratios from the calibration curve.

-

Conclusion and Future Directions

The off-target effects of Ibrutinib are a critical aspect of its clinical profile, with significant implications for patient safety. While the inhibitory activity of its primary active metabolite, this compound, against the on-target kinase BTK is attenuated, its contribution to the overall off-target profile and associated adverse events, such as hypertension, warrants further investigation. The lack of a comprehensive public dataset on the kinase selectivity of this compound represents a key knowledge gap.

Future research should prioritize the systematic screening of this compound against a broad panel of kinases, particularly those implicated in Ibrutinib-related toxicities like CSK, EGFR, and other TEC and SRC family members. Such data will be invaluable for constructing a more complete picture of the pharmacological and toxicological properties of Ibrutinib and its metabolites, ultimately aiding in the development of safer and more effective therapeutic strategies. The experimental protocols and analytical frameworks presented in this guide provide a robust foundation for these future investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ibrutinib pharmacokinetics in B-lymphoproliferative disorders discloses exposure-related incidence of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ibrutinib’s off-target mechanism: cause for dose optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ibrutinib-Mediated Atrial Fibrillation Attributable to Inhibition of C-Terminal Src Kinase - PMC [pmc.ncbi.nlm.nih.gov]

Cellular Uptake and Distribution of Dihydrodiol-Ibrutinib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ibrutinib (B1684441), an irreversible inhibitor of Bruton's tyrosine kinase (BTK), is a cornerstone in the treatment of various B-cell malignancies.[1][2][3] Following administration, ibrutinib is extensively metabolized, primarily by cytochrome P450 3A4/5 (CYP3A4/5), to several metabolites, with Dihydrodiol-Ibrutinib (DHD-Ibrutinib) being one of the most prominent.[4][5][6] While DHD-Ibrutinib exhibits significantly lower inhibitory activity against BTK—approximately 15 times less than the parent compound—its plasma concentrations can be substantial, raising pertinent questions about its own cellular fate and potential off-target effects.[7][8][9]

This technical guide synthesizes the current understanding of the cellular uptake and distribution of this compound. Direct quantitative data on the intracellular concentration and distribution of DHD-Ibrutinib are limited in publicly available literature. Therefore, this document provides a framework for investigation by detailing established experimental protocols for quantifying intracellular drug metabolites and discussing the likely mechanisms governing its cellular transport based on studies of the parent compound and general principles of drug metabolism and transport.

Pharmacokinetics and Metabolism of Ibrutinib to this compound

Ibrutinib undergoes rapid and extensive first-pass metabolism in the liver, leading to high inter- and intra-individual variability in plasma concentrations.[7][10] The formation of DHD-Ibrutinib is a major metabolic pathway. While population pharmacokinetic models have been developed to describe the plasma concentration-time profiles of both ibrutinib and DHD-Ibrutinib, the specifics of DHD-Ibrutinib's entry into and distribution within target and non-target cells are not well-characterized.[7][10]

Quantitative Plasma Pharmacokinetic Data

The following table summarizes key pharmacokinetic parameters for Ibrutinib and DHD-Ibrutinib in human plasma, derived from population pharmacokinetic studies. These values provide a critical context for understanding the extracellular concentrations available for cellular uptake.

| Parameter | Ibrutinib | This compound (DHD-Ibrutinib) | Reference |

| Primary Metabolizing Enzyme | CYP3A4/5 | - | [4][5][6] |

| Relative BTK Inhibitory Activity | 1x | ~1/15x | [7][8][9] |

| Plasma Protein Binding | ~97.3% | ~91% | [8] |

| Median Cmax (ng/mL) in Hypertensive Patients | 256 (IQR 167–317) | 289 (IQR 245–311) | [11] |

| Median Cmax (ng/mL) in Non-Hypertensive Patients | 142 (IQR 72–230) | 187 (IQR 122–263) | [11] |

| Median Mean Concentration (ng/mL) in Hypertensive Patients | - | 83 (IQR 73–108) | [11] |

| Median Mean Concentration (ng/mL) in Non-Hypertensive Patients | - | 62 (IQR 41–87) | [11] |

| Clearance Inter-individual Variability | 67% | 51% | [7][10] |

| Clearance Intra-individual Variability | 47% | 26% | [7][10] |

IQR: Interquartile Range

Cellular Uptake and Efflux Mechanisms

The transport of drugs and their metabolites across the cell membrane is a highly regulated process mediated by a variety of uptake and efflux transporters. While direct evidence for the transporters involved in DHD-Ibrutinib flux is scarce, studies on ibrutinib and its other metabolites in renal proximal tubule cells suggest a significant role for ATP-binding cassette (ABC) transporters such as P-glycoprotein (P-gp, ABCB1), Breast Cancer Resistance Protein (BCRP, ABCG2), and Multidrug Resistance-Associated Proteins (MRPs, ABCCs) in the efflux of ibrutinib metabolites.[4] Inhibition of these transporters leads to the intracellular accumulation of an ibrutinib-cysteine metabolite, indicating their role in limiting intracellular exposure.[4] It is highly probable that these or similar transporters also mediate the efflux of DHD-Ibrutinib.

Potential uptake of DHD-Ibrutinib could be mediated by solute carrier (SLC) transporters, although specific candidates have not yet been identified.

Proposed Experimental Workflow for Determining Cellular Uptake

The following workflow outlines a robust methodology for characterizing the cellular uptake and distribution of DHD-Ibrutinib.

Detailed Experimental Protocols

The following protocols are adapted from established methodologies for quantifying intracellular drug and metabolite concentrations.

Protocol for In Vitro Cellular Uptake of this compound

Objective: To quantify the time- and concentration-dependent uptake of DHD-Ibrutinib in a selected cell line.

Materials:

-

Cell line of interest (e.g., a B-cell lymphoma line like TMD8 or primary cells)

-

Complete cell culture medium

-

24-well cell culture plates

-

This compound (analytical standard)

-

Phosphate-buffered saline (PBS)

-

Cell lysis buffer (e.g., RIPA buffer)

-

BCA protein assay kit

-

LC-MS/MS system

Procedure:

-

Cell Seeding: Seed cells at an appropriate density in 24-well plates and incubate for 24 hours to allow for attachment and recovery.

-

Drug Incubation: Prepare working solutions of DHD-Ibrutinib in culture medium at a range of concentrations (e.g., 0.1, 1, 10, 50 µM). Aspirate the old medium from the cells and add the DHD-Ibrutinib solutions. Incubate for various time points (e.g., 5, 15, 30, 60 minutes).

-

Washing: To terminate the uptake, rapidly aspirate the drug-containing medium and wash the cells three times with ice-cold PBS to remove any extracellular DHD-Ibrutinib.

-

Cell Lysis: Add a suitable volume of cell lysis buffer to each well and incubate on ice for 15-30 minutes.

-

Lysate Collection: Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.

-

Protein Quantification: Use a small aliquot of the supernatant to determine the total protein concentration using a BCA assay.

-

Sample Preparation for LC-MS/MS: Precipitate proteins from the remaining lysate (e.g., with acetonitrile), centrifuge, and transfer the supernatant for analysis.

-

LC-MS/MS Analysis: Quantify the concentration of DHD-Ibrutinib in the cell lysates using a validated LC-MS/MS method.

-

Data Normalization: Express the intracellular DHD-Ibrutinib concentration as pmol/mg of total protein.

Protocol for Investigating the Role of Efflux Transporters

Objective: To determine if DHD-Ibrutinib is a substrate of major drug efflux transporters.

Procedure:

-

Follow the cellular uptake protocol as described above.

-

In a parallel set of experiments, pre-incubate the cells with known inhibitors of P-gp (e.g., verapamil), BCRP (e.g., Ko143), or MRPs (e.g., MK-571) for 30-60 minutes before adding the DHD-Ibrutinib solution (which also contains the inhibitor).

-

Compare the intracellular accumulation of DHD-Ibrutinib in the presence and absence of the inhibitors. A significant increase in intracellular concentration in the presence of an inhibitor suggests that DHD-Ibrutinib is a substrate of the corresponding transporter.

Signaling Pathways Potentially Influencing Uptake

While no specific signaling pathways have been directly implicated in the uptake of DHD-Ibrutinib, it is well-established that cellular signaling and metabolism are intricately linked.[12][13] Growth factor signaling pathways, such as the PI3K/AKT/mTOR pathway, are known to regulate the expression and activity of nutrient and drug transporters to meet the metabolic demands of the cell.[12][13]

It is plausible that the activity of these pathways could indirectly influence the cellular balance of DHD-Ibrutinib by modulating the expression of relevant uptake or efflux transporters.

Conclusion and Future Directions

The cellular uptake and distribution of this compound represent a significant knowledge gap in the comprehensive understanding of ibrutinib's pharmacology. While DHD-Ibrutinib is less potent than its parent compound, its substantial plasma concentrations warrant further investigation into its intracellular fate and potential for cellular effects. The experimental frameworks and protocols outlined in this guide provide a clear path for researchers to elucidate the mechanisms of DHD-Ibrutinib's cellular transport and to quantify its intracellular concentrations. Future research should focus on identifying the specific transporters responsible for DHD-Ibrutinib's cellular influx and efflux and exploring the potential regulation of these transporters by intracellular signaling pathways. Such studies will be invaluable for a more complete risk-benefit assessment of ibrutinib therapy and for the development of future kinase inhibitors with optimized metabolic profiles.

References

- 1. Pharmacokinetic and pharmacodynamic evaluation of ibrutinib for the treatment of chronic lymphocytic leukemia: rationale for lower doses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Extrahepatic metabolism of ibrutinib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Limited Sampling Strategy for Determination of Ibrutinib Plasma Exposure: Joint Analyses with Metabolite Data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Absolute quantitation of intracellular metabolite concentrations by an isotope ratio-based approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Extrahepatic metabolism of ibrutinib - PMC [pmc.ncbi.nlm.nih.gov]

- 9. uu.diva-portal.org [uu.diva-portal.org]

- 10. Quantitative Analysis of Intracellular Drug Concentrations in Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 11. sonics.com [sonics.com]

- 12. Signaling [umassmed.edu]

- 13. Signaling and Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of Dihydrodiol-Ibrutinib: A Technical Guide for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of dihydrodiol-ibrutinib, a primary active metabolite of the Bruton's tyrosine kinase (BTK) inhibitor, ibrutinib (B1684441). This document details both enzymatic and chemical synthesis approaches, providing structured data, experimental protocols, and visual diagrams to facilitate its production for research purposes.

Introduction

Ibrutinib is a potent, orally administered covalent inhibitor of Bruton's tyrosine kinase (BTK), a critical enzyme in the B-cell receptor (BCR) signaling pathway.[1] Its efficacy in treating various B-cell malignancies is well-established. The metabolism of ibrutinib is primarily mediated by cytochrome P450 (CYP) enzymes, with CYP3A4 and CYP3A5 playing a major role.[2] This metabolic process leads to the formation of several metabolites, with the dihydrodiol metabolite (PCI-45227) being one of the most significant.[3] This metabolite is formed through the epoxidation of the acryloyl moiety of ibrutinib, followed by hydrolysis catalyzed by epoxide hydrolase.[4] While the dihydrodiol metabolite exhibits significantly lower inhibitory activity against BTK compared to the parent drug, its presence in substantial concentrations necessitates its availability as a reference standard for pharmacokinetic, pharmacodynamic, and toxicological studies.[5]

Metabolic Pathway of Ibrutinib to this compound

The biotransformation of ibrutinib to its dihydrodiol metabolite is a two-step enzymatic process predominantly occurring in the liver.

Synthesis of this compound

The synthesis of this compound for research applications can be achieved through two primary methodologies: enzymatic synthesis, which mimics the natural metabolic pathway, and chemical synthesis, which offers a more controlled and potentially scalable approach.

Enzymatic Synthesis

Enzymatic synthesis utilizes biological systems, such as human liver microsomes or fungal biotransformation, to produce the dihydrodiol metabolite from ibrutinib.

a) Using Human Liver Microsomes (HLMs)

This method directly employs the enzymes responsible for ibrutinib metabolism in vitro.

Experimental Protocol:

-

Materials:

-

Ibrutinib

-

Human Liver Microsomes (pooled)

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

-

Acetonitrile (B52724) (ice-cold)

-

Internal standard (e.g., deuterated this compound)

-

-

Procedure:

-

Prepare a reaction mixture containing ibrutinib (e.g., 5 µM final concentration) and human liver microsomes (e.g., 0.5 mg/mL protein concentration) in potassium phosphate buffer.[6]

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding the NADPH regenerating system.[6]

-

Incubate the reaction at 37°C with gentle agitation for a predetermined time (e.g., 60 minutes), optimized for maximum conversion.

-

Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.[6]

-

Centrifuge the mixture to precipitate proteins.

-

Collect the supernatant for purification and analysis.

-

-

Purification:

-

The supernatant can be subjected to preparative High-Performance Liquid Chromatography (HPLC) to isolate the this compound metabolite.

-

b) Fungal Biotransformation

Certain fungi possess cytochrome P450 enzyme systems capable of metabolizing xenobiotics, including drugs like ibrutinib. This method can be advantageous for larger-scale production.

Experimental Protocol:

-

Materials:

-

Selected fungal strain (e.g., Cunninghamella species)

-

Appropriate fungal growth medium

-

Ibrutinib

-

Solvents for extraction (e.g., ethyl acetate)

-

-

Procedure:

-

Cultivate the selected fungal strain in a suitable liquid medium until sufficient biomass is achieved.

-

Introduce ibrutinib to the fungal culture.

-

Continue incubation, allowing the fungal enzymes to metabolize the ibrutinib.

-

Monitor the formation of the dihydrodiol metabolite over time using analytical techniques like HPLC or LC-MS.

-

Harvest the culture and separate the mycelium from the broth.

-

Extract the this compound from both the mycelium and the broth using an appropriate organic solvent.

-

-

Purification:

-

The crude extract can be purified using chromatographic techniques such as column chromatography followed by preparative HPLC.

-

Quantitative Data for Enzymatic Synthesis:

| Parameter | Human Liver Microsomes | Fungal Biotransformation |

| Conversion Yield | Reported up to 30%[4] | Strain and condition dependent |

| Purity | >95% achievable with purification[4] | Dependent on purification method |

Chemical Synthesis

While a direct, one-step chemical synthesis of this compound from ibrutinib is challenging due to the need for stereospecific dihydroxylation of the acryloyl double bond, a plausible multi-step approach can be proposed based on established organic chemistry principles.

Proposed Synthetic Workflow:

Experimental Protocol (Hypothetical):

-

Step 1: Epoxidation of Ibrutinib

-

Dissolve ibrutinib in a suitable aprotic solvent (e.g., dichloromethane).

-

Cool the solution in an ice bath.

-

Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

-

Upon completion, quench the reaction and purify the resulting ibrutinib epoxide intermediate using column chromatography.

-

-

Step 2: Hydrolysis of the Epoxide

-

Dissolve the purified ibrutinib epoxide in a mixture of a water-miscible organic solvent (e.g., acetone (B3395972) or THF) and water.

-

Add a catalytic amount of an acid (e.g., perchloric acid or sulfuric acid).

-

Stir the reaction at room temperature and monitor its progress.

-

Once the reaction is complete, neutralize the acid and extract the this compound with an organic solvent.

-

Purify the final product by recrystallization or preparative HPLC.

-

Analytical Characterization Data:

The identity and purity of the synthesized this compound should be confirmed using a suite of analytical techniques.

| Analytical Technique | Expected Results |

| HPLC | A single major peak with a retention time distinct from ibrutinib. Purity >95%. |

| Mass Spectrometry (MS) | Molecular ion peak corresponding to the molecular weight of this compound (C₂₅H₂₆N₆O₄, MW: 474.51 g/mol ).[7] |

| ¹H NMR | Signals corresponding to the protons of the dihydrodiol moiety, along with the characteristic peaks of the ibrutinib scaffold. |

| ¹³C NMR | Signals corresponding to the carbons of the dihydrodiol moiety and the rest of the molecule. |

Ibrutinib and the B-Cell Receptor (BCR) Signaling Pathway

Ibrutinib exerts its therapeutic effect by targeting BTK, a key kinase in the BCR signaling pathway. Understanding this pathway is crucial for researchers working with ibrutinib and its metabolites.

Upon antigen binding to the BCR, a signaling cascade is initiated, leading to the activation of LYN and SYK kinases.[1] These, in turn, activate BTK, which then phosphorylates and activates phospholipase C gamma 2 (PLCγ2).[] PLCγ2 activation results in the generation of second messengers, inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[] This cascade ultimately activates downstream transcription factors like NF-κB and MAPK, promoting B-cell proliferation, survival, and adhesion.[9] Ibrutinib covalently binds to a cysteine residue in the active site of BTK, irreversibly inhibiting its kinase activity and thereby blocking this entire downstream signaling pathway.[1]

Conclusion

The synthesis of this compound is essential for advancing research into the pharmacology and safety of ibrutinib. This guide provides a foundational understanding of both enzymatic and potential chemical synthesis routes, along with the necessary context of its formation and biological relevance. Researchers can utilize the provided protocols and data as a starting point for the in-house production of this critical metabolite for their studies. The availability of a pure reference standard of this compound will undoubtedly contribute to a more comprehensive understanding of ibrutinib's clinical profile.

References

- 1. ascopubs.org [ascopubs.org]

- 2. researchgate.net [researchgate.net]

- 3. Formation of CYP3A-specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β-hydroxycholesterol/cholesterol ratio - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 7. schd-shimadzu.com [schd-shimadzu.com]

- 9. Targeting Bruton's tyrosine kinase signaling as an emerging therapeutic agent of B-cell malignancies - PMC [pmc.ncbi.nlm.nih.gov]

The Dihydrodiol Metabolite of Ibrutinib: A Technical Deep-Dive into its Kinase Pathway Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ibrutinib (B1684441), a potent and irreversible inhibitor of Bruton's tyrosine kinase (BTK), has revolutionized the treatment of various B-cell malignancies. Following administration, ibrutinib is extensively metabolized, with Dihydrodiol-Ibrutinib (PCI-45227) emerging as its primary active metabolite. This technical guide provides a comprehensive analysis of the mechanism of action of this compound, focusing on its interaction with key kinase pathways. While exhibiting a reduced affinity for BTK compared to its parent compound, the significant systemic exposure of this compound underscores the importance of understanding its complete kinase inhibition profile and its contribution to the overall therapeutic and potential off-target effects of ibrutinib therapy. This document synthesizes available quantitative data, details relevant experimental protocols for inhibitor characterization, and visualizes the intricate signaling cascades affected.

Introduction: Ibrutinib Metabolism and the Significance of this compound

Ibrutinib undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 enzyme CYP3A4. The major metabolic pathway involves epoxidation of the ethylene (B1197577) on the acryloyl moiety, followed by hydrolysis to form the dihydrodiol metabolite, this compound (also known as PCI-45227).[1] This metabolite is considered active, although with attenuated potency against its primary target, BTK. Studies have indicated that this compound is approximately 15 times less potent in inhibiting BTK than the parent drug, ibrutinib.[2] Despite this reduced activity, this compound can achieve substantial plasma concentrations, and it has been suggested that it may contribute to as much as 50% of the overall anti-kinase effect observed in patients.[2] This highlights the critical need to characterize its broader kinase selectivity profile to fully comprehend the pharmacological activity and potential for off-target effects of ibrutinib treatment.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of this compound has been primarily characterized against its principal target, BTK. The following tables summarize the available quantitative data for this compound and provide a comparative reference with the parent compound, ibrutinib, against BTK and its known off-target kinases. The lack of a comprehensive public kinase panel screening for this compound necessitates a comparative analysis with ibrutinib's known selectivity to infer potential areas of interaction.

Table 1: Inhibitory Potency of this compound against BTK

| Compound | Target Kinase | IC50 (nM) | Fold Change vs. Ibrutinib |

| This compound (PCI-45227) | BTK | ~7.5 | ~15-fold higher |

| Ibrutinib | BTK | 0.5 | - |

Note: The IC50 value for this compound is estimated based on the reported 15-fold lower potency relative to ibrutinib.

Table 2: Known Off-Target Kinase Inhibition Profile of Ibrutinib (for comparative reference)

| Kinase | IC50 (nM) | Kinase Family |

| BLK | 0.8 | Tec Family |

| BMX | 1.0 | Tec Family |

| ITK | 10.0 | Tec Family |

| TEC | 78.0 | Tec Family |

| EGFR | 5.6 | EGFR Family |

| ERBB2 (HER2) | 9.4 | EGFR Family |

| JAK3 | 16.0 | JAK Family |

| CSK | - | Csk Family |

| RIPK2 | - | TKL Family |

| ERBB4 | - | EGFR Family |

Note: This table represents a selection of known ibrutinib off-targets. The inhibitory activity of this compound against these kinases has not been extensively reported in publicly available literature. Given its reduced potency against BTK, it is plausible that its off-target activity is also attenuated.

Key Signaling Pathways Affected

The primary mechanism of action of ibrutinib and its metabolites is the inhibition of the B-cell receptor (BCR) signaling pathway, which is crucial for the proliferation and survival of malignant B-cells. Additionally, ibrutinib has been shown to modulate other signaling pathways, such as those mediated by the chemokine receptors CXCR4 and CXCR5, which are involved in B-cell trafficking and homing.

B-Cell Receptor (BCR) Signaling Pathway

Activation of the BCR by an antigen initiates a signaling cascade that is heavily dependent on the activity of BTK. Inhibition of BTK by this compound, albeit with lower potency than ibrutinib, disrupts this pathway, leading to decreased B-cell proliferation and survival.

References

- 1. Formation of CYP3A‐specific metabolites of ibrutinib in vitro is correlated with hepatic CYP3A activity and 4β‐hydroxycholesterol/cholesterol ratio - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ibrutinib pharmacokinetics in B-lymphoproliferative disorders discloses exposure-related incidence of hypertension - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Simultaneous Quantification of Ibrutinib and its Active Metabolite Dihydrodiol-Ibrutinib by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the Bruton's tyrosine kinase (BTK) inhibitor, Ibrutinib, and its major active metabolite, Dihydrodiol-Ibrutinib, in human plasma. The simple protein precipitation extraction procedure and rapid chromatographic analysis make this method suitable for high-throughput pharmacokinetic studies in clinical and preclinical research. This method has been validated following FDA guidelines and demonstrates excellent linearity, precision, accuracy, and recovery.

Introduction